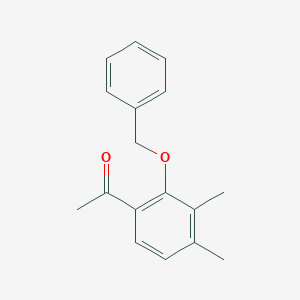
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone, also known as DPME, is a chemical compound that belongs to the class of aryl ketones. It has been the subject of scientific research due to its potential applications in various fields, including medicine, chemistry, and material science.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by blocking the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. In addition, it has been shown to have antitumor activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. Another advantage is its potential for use in a wide range of applications, including medicine, chemistry, and material science. One limitation is the lack of information on its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to study its potential use as a building block in the synthesis of other compounds. Additionally, further research is needed to determine its toxicity and safety profile.
Synthesemethoden
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone can be synthesized through several methods, including the Friedel-Crafts reaction, the Claisen-Schmidt condensation, and the Suzuki-Miyaura coupling. The Friedel-Crafts reaction involves the reaction of acetophenone with 3,4-dimethylbenzoyl chloride in the presence of aluminum chloride as a catalyst. The Claisen-Schmidt condensation involves the reaction of 3,4-dimethylbenzaldehyde with acetophenone in the presence of sodium hydroxide as a base. The Suzuki-Miyaura coupling involves the reaction of 3,4-dimethylphenylboronic acid with 2-bromoacetophenone in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-inflammatory and analgesic agent. In chemistry, it has been studied for its potential use as a building block in the synthesis of other compounds. In material science, it has been investigated for its potential use as a fluorescent probe.
Eigenschaften
IUPAC Name |
1-(3,4-dimethyl-2-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-9-10-16(14(3)18)17(13(12)2)19-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRJPHNNSWUXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzyloxy)-3,4-dimethylphenyl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)
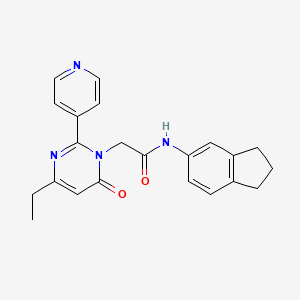
![4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2861331.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)
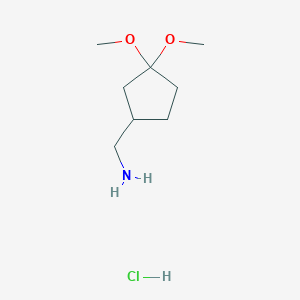
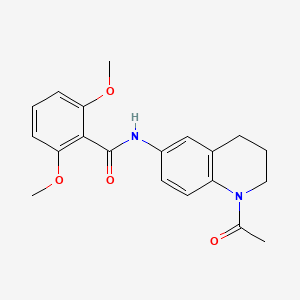
![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)
![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)
![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)
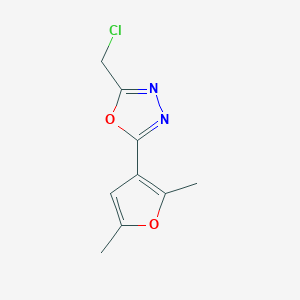
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)